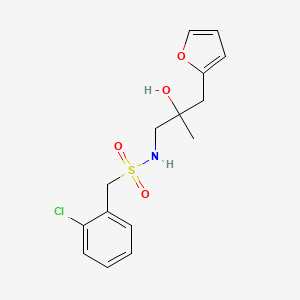
1-(2-chlorophényl)-N-(3-(furan-2-yl)-2-hydroxy-2-méthylpropyl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
- HMG-CoA reductase plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate .
- Consequently, cellular cholesterol levels decrease, leading to upregulation of low-density lipoprotein (LDL) receptors on cell surfaces, which enhances LDL uptake from the bloodstream .
- Additionally, decreased mevalonate production affects the synthesis of other essential molecules, such as coenzyme Q10 and isoprenoids .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally administered and absorbed in the gastrointestinal tract. It binds to plasma proteins and distributes throughout the body. Metabolized primarily by the liver via cytochrome P450 enzymes. Eliminated mainly through feces and urine. Affected by food intake and individual variations .
Result of Action
Action Environment
- Diet, drug interactions, and genetic variations influence the compound’s efficacy. Proper storage conditions (e.g., avoiding light and moisture) maintain stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Hydroxylation and methylation: The hydroxyl group and methyl group are introduced through selective hydroxylation and methylation reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-methylpropyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)ethanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of the chlorophenyl group, furan ring, and methanesulfonamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-15(18,9-13-6-4-8-21-13)11-17-22(19,20)10-12-5-2-3-7-14(12)16/h2-8,17-18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXFRSJHZPBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2557945.png)
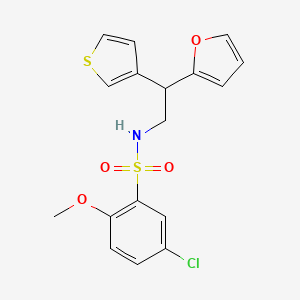

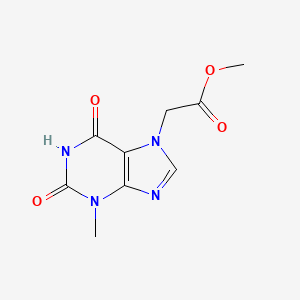
![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

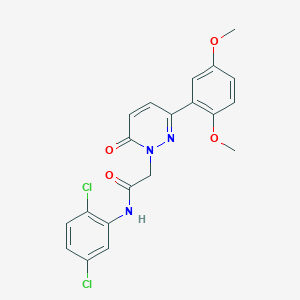
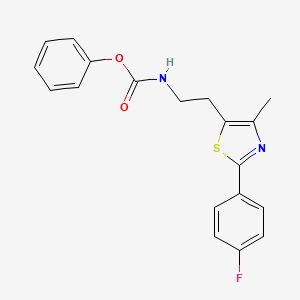
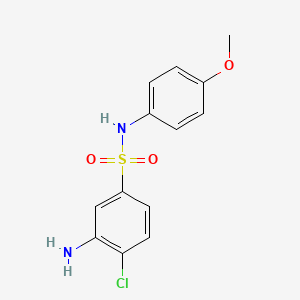
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans](/img/structure/B2557962.png)
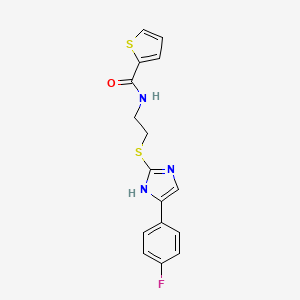
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)
